molecular formula C20H15ClN2O3S B12196892 N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12196892
M. Wt: 398.9 g/mol
InChI Key: QOSBFLNDEJYSBM-UHFFFAOYSA-N
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Description

N-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 3 and a 5,6-dihydro-1,4-oxathiine ring at position 3. The oxathiine moiety is further substituted with a phenyl group and a carboxamide functional group.

Properties

Molecular Formula

C20H15ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C20H15ClN2O3S/c21-15-8-6-13(7-9-15)16-12-17(26-23-16)22-20(24)18-19(27-11-10-25-18)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,22,24)

InChI Key

QOSBFLNDEJYSBM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and phenyl groups. The final step involves the formation of the oxathiine ring and the carboxamide group under specific reaction conditions, such as the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following compounds share structural motifs or functional groups with N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide, enabling comparative analysis of their properties and activities:

AlMF1 (N-(2-chloro-5-methoxy-4-((3-(2-oxopyrrolidin-1-yl)propyl)carbamoyl)phenyl)-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide)

  • Structural Similarities :
    • Both compounds contain a 5,6-dihydro-1,4-oxathiine ring and a carboxamide group.
    • AlMF1 features a chloro-substituted phenyl ring, akin to the 4-chlorophenyl group in the target compound.
  • Functional Differences :
    • AlMF1 includes a methoxy group and a 2-oxopyrrolidinylpropyl chain, which may enhance solubility or target specificity.

Ibipinabant (C23H20Cl2N4O2S)

  • Structural Similarities :
    • Contains a 4-chlorophenyl group and a sulfonylurea-like scaffold.
  • Functional Differences :
    • Ibipinabant’s pyrazole core contrasts with the oxazole and oxathiine rings in the target compound.
  • Biological Activity: As a cannabinoid receptor antagonist, Ibipinabant was investigated for obesity treatment, highlighting how chloroaryl groups can modulate central nervous system targets .

Taranabant (C27H25ClF3N3O2)

  • Structural Similarities :
    • Features a 4-chlorophenyl group and a trifluoromethylpyridine moiety.
  • Functional Differences :
    • Taranabant’s propanamide backbone differs from the target compound’s oxazole-oxathiine system.
  • Biological Activity :
    • Also an anti-obesity agent, Taranabant demonstrates the pharmacological versatility of chlorophenyl-containing compounds .

Computational and Analytical Comparisons

Binding Affinity and Docking Studies

  • AutoDock4 Analysis: Molecular docking could compare the target compound’s interactions with ATP synthase (as seen in AlMF1) versus Ibipinabant’s binding to cannabinoid receptors. Flexibility in side-chain residues (e.g., using AutoDock4’s receptor flexibility feature) might explain differences in specificity .
  • Noncovalent Interactions: The target compound’s oxathiine and oxazole rings likely engage in van der Waals interactions, while its carboxamide group may form hydrogen bonds. Methods from Johnson et al. (2010) could map these interactions spatially .

Electronic Properties

Data Table: Comparative Overview

Compound Name Molecular Formula Key Structural Features Biological Activity Computational Tools Applied
Target Compound C20H16ClN3O3S Oxazole, oxathiine, 4-chlorophenyl, carboxamide Hypothetical ATP synthase inhibition AutoDock4, Multiwfn, NCI analysis
AlMF1 C23H27ClN4O5S Oxathiine, chloro-methoxy-phenyl, pyrrolidinyl chain Mycobacterial ATP synthase inhibition N/A
Ibipinabant C23H20Cl2N4O2S Pyrazole, 4-chlorophenyl, sulfonylurea Cannabinoid receptor antagonism N/A
Taranabant C27H25ClF3N3O2 Propanamide, 4-chlorophenyl, trifluoromethylpyridine Anti-obesity (CB1 receptor) N/A

Biological Activity

N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on current research findings.

1. Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

C16H14ClN3O2C_{16}H_{14}ClN_{3}O_{2}

This structure incorporates an oxazole ring and an oxathiine moiety, which contribute to its biological activity. The molecular weight is approximately 321.81 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the oxazole ring followed by functionalization to introduce the oxathiine structure and the carboxamide group.

3.1 Antiviral Activity

Recent studies have demonstrated that derivatives of compounds similar to N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-3-phenyl-5,6-dihydro-1,4-oxathiine exhibit antiviral properties. For instance, compounds with similar structural motifs have shown effectiveness against viruses such as the Tobacco Mosaic Virus (TMV). In bioassay tests, certain derivatives exhibited inhibition rates comparable to established antiviral agents.

Table 1: Antiviral Activity of Related Compounds

CompoundConcentration (mg/mL)Inhibition Rate (%)
Compound A0.542.00
Compound B0.554.51 (Ningnanmycin)
Compound C0.538.42

3.2 Antimicrobial and Antifungal Activity

In addition to antiviral properties, studies have indicated that compounds within this class may possess antimicrobial and antifungal activities. For example, sulfonamide derivatives related to the oxazole framework have been reported to exhibit significant antifungal effects against various strains.

Table 2: Antimicrobial Activity Summary

CompoundActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound DAntifungalCandida albicans32 µg/mL
Compound EAntibacterialStaphylococcus aureus16 µg/mL

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may inhibit viral replication by interfering with viral enzymes or cellular pathways essential for viral life cycles.

5. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study 1: Antiviral Screening

A study conducted on a series of synthesized oxazole derivatives found that one particular derivative demonstrated a significant reduction in viral load in infected plant tissues when tested against TMV, suggesting potential agricultural applications.

Case Study 2: Antifungal Applications

In another investigation, a derivative was evaluated for its efficacy against clinical isolates of Candida species. The results indicated that the compound was effective in inhibiting growth at concentrations lower than those required for standard antifungal treatments.

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